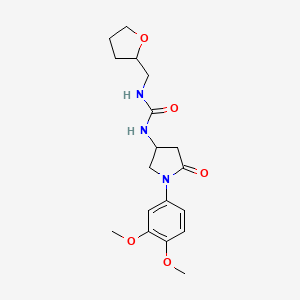

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOAGAFPZZWDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine core and a tetrahydrofuran moiety. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O4 |

| Molecular Weight | 370.48 g/mol |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that compounds containing urea and pyrrolidine functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-435) and prostate cancer (PC-3) with GI50 values ranging from 15 to 28 μM . The presence of the dimethoxyphenyl group enhances the interaction with cellular targets, potentially increasing efficacy.

Antimicrobial Properties

Compounds with structural similarities have demonstrated antimicrobial activity against a range of pathogens. For example, urea derivatives were found to exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antibacterial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives is supported by studies showing inhibition of pro-inflammatory cytokines in vitro. The mechanism may involve modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to receptors involved in pain and inflammation, thereby exerting analgesic effects.

- Cell Cycle Interference : By affecting the signaling pathways involved in cell proliferation, it may induce apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related urea compounds on various cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against specific types of cancer cells, with some compounds displaying over 70% inhibition at low micromolar concentrations .

Study 2: Antimicrobial Activity

In another investigation, a series of urea derivatives were tested for antimicrobial activity. The results showed promising activity against both gram-positive and gram-negative bacteria, with MIC values as low as 0.03 μg/mL for S. aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Dimethoxyphenyl Group : Enhances lipophilicity and improves binding affinity to biological targets.

- Pyrrolidine Ring : Contributes to the overall stability and bioavailability of the compound.

- Tetrahydrofuran Moiety : May facilitate interaction with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or pharmacologically related compounds. However, the provided evidence lacks data on this compound or its analogs . Below is a generalized discussion based on common structural motifs:

Urea Derivatives

Urea derivatives are studied for diverse biological activities (e.g., kinase inhibition, antimicrobial effects). Substituents on the urea backbone critically influence potency and selectivity. For example:

- Sorafenib: A urea-based kinase inhibitor with a trifluoromethylphenyl group. The absence of a pyrrolidinone or THF moiety in Sorafenib highlights how structural variations dictate target specificity.

- THF-containing analogs : The THF-methyl group in the target compound may enhance solubility or binding affinity compared to purely aromatic urea derivatives.

Pyrrolidinone-containing Compounds

The 5-oxopyrrolidin-3-yl group is a lactam ring common in nootropics (e.g., Piracetam) and protease inhibitors. Substituents like the 3,4-dimethoxyphenyl group could modulate lipophilicity or metabolic stability.

Tetrahydrofuran Derivatives

THF moieties, as seen in nucleosides like the compound in (CAS 550-33-4), often improve bioavailability . However, the THF-methyl group in the target compound differs from nucleoside-like structures, suggesting distinct applications.

Data Table: Hypothetical Comparison (Based on Structural Motifs)

Research Findings and Limitations

- Critical Gap: No pharmacological, toxicological, or synthetic data for the target compound exists in the provided evidence, precluding authoritative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.